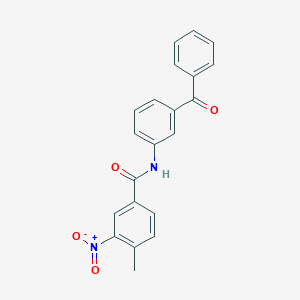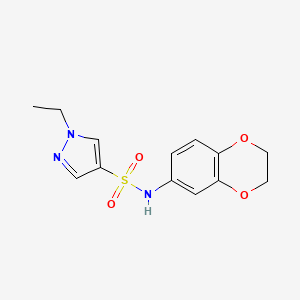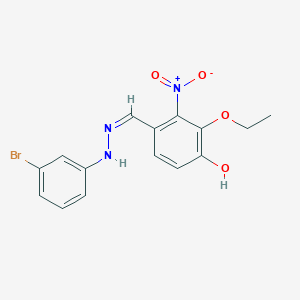
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNM and has a molecular formula of C20H16N2O3.
Mecanismo De Acción
The exact mechanism of action of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is still under investigation. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide reduces inflammation, pain, and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit strong anti-inflammatory, analgesic, and antipyretic activities, making it an ideal candidate for studying the mechanisms of these biological processes. However, one of the limitations of using N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potential toxicity. This compound has been found to be toxic in high doses, and caution should be exercised when handling and using it in experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have suggested that N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide may exhibit anticancer activity by inhibiting the proliferation of cancer cells. Another area of interest is the development of novel derivatives of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide with improved pharmacological properties. These derivatives could be used to study the mechanisms of inflammation, pain, and fever, as well as to develop new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is a multistep process that involves the reaction of 3-benzoylacetanilide and 4-methyl-3-nitrobenzoic acid in the presence of a catalyst. The reaction mixture is then subjected to various purification steps, including recrystallization and chromatography, to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-14-10-11-17(13-19(14)23(26)27)21(25)22-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAPUICKHUTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)
![ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B6137615.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6137626.png)

![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)


![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)
![1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6137671.png)